3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18620232
InChI: InChI=1S/C10H20N2.2ClH/c1-7(2)12-5-8-3-4-9(6-12)10(8)11;;/h7-10H,3-6,11H2,1-2H3;2*1H
SMILES:
Molecular Formula: C10H22Cl2N2
Molecular Weight: 241.20 g/mol

3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride

CAS No.:

Cat. No.: VC18620232

Molecular Formula: C10H22Cl2N2

Molecular Weight: 241.20 g/mol

* For research use only. Not for human or veterinary use.

3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride -

Specification

Molecular Formula C10H22Cl2N2
Molecular Weight 241.20 g/mol
IUPAC Name 3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride
Standard InChI InChI=1S/C10H20N2.2ClH/c1-7(2)12-5-8-3-4-9(6-12)10(8)11;;/h7-10H,3-6,11H2,1-2H3;2*1H
Standard InChI Key ABIUNMIDDQBQCF-UHFFFAOYSA-N
Canonical SMILES CC(C)N1CC2CCC(C1)C2N.Cl.Cl

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound’s IUPAC name, 3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride, reflects its bicyclic architecture, which consists of a seven-membered ring system fused to a bridgehead nitrogen atom (Figure 1). The isopropyl substituent at the 3-position and the primary amine at the 8-position contribute to its stereoelectronic profile, influencing its interactions with biological targets.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC10H22Cl2N2
Molecular Weight241.20 g/mol
Canonical SMILESCC(C)N1CC2CCC(C1)C2N.Cl.Cl
InChI KeyABIUNMIDDQBQCF-UHFFFAOYSA-N

The bicyclo[3.2.1]octane scaffold imposes conformational rigidity, a trait shared with pharmacologically active tropane alkaloids like cocaine and atropine. This rigidity may enhance binding affinity to neurotransmitter transporters or receptors, though empirical validation is pending.

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols are proprietary, the compound is likely synthesized through a multi-step sequence involving:

  • Ring-Closing Reactions: Formation of the bicyclic framework via intramolecular cyclization of a linear precursor.

  • Amine Functionalization: Introduction of the isopropyl group via alkylation or reductive amination.

  • Salt Formation: Conversion to the dihydrochloride salt to improve stability and solubility .

Table 2: Hypothetical Synthesis Overview

StepProcessReagents/Conditions
1Bicyclo[3.2.1]octane formationAcid-catalyzed cyclization
2Isopropyl group introductionAlkylation with isopropyl iodide
3Amine protection/deprotectionBoc-anhydride, HCl cleavage
4Salt formationHCl gas in ethanol

Industrial-scale production adheres to Good Manufacturing Practices (GMP), ensuring high purity (>95%) for research applications .

Chemical and Physical Properties

Physicochemical Profile

The dihydrochloride salt enhances aqueous solubility compared to the free base, a critical factor for in vitro assays. Key properties include:

Table 3: Physicochemical Data

PropertyValueSource
Solubility in Water>50 mg/mL (estimated)
Melting PointNot reported
StabilityHygroscopic; store dry

The compound’s hygroscopic nature necessitates storage in airtight containers under inert gas to prevent degradation .

Biological Activities and Mechanisms

Neurotransmitter Interactions

Structural analogy to tropane alkaloids suggests potential activity at dopamine and acetylcholine transporters. For example:

  • Dopamine Transporter (DAT): May inhibit reuptake, prolonging synaptic dopamine levels.

  • Acetylcholine Receptors (nAChRs): Could act as an antagonist, modulating cholinergic signaling.

Table 4: Hypothetical Biological Targets

TargetPutative EffectTherapeutic Implication
DATReuptake inhibitionADHD, depression
nAChRsAntagonismSmoking cessation

These mechanisms remain speculative pending experimental validation.

Precaution CodeDescription
P261Avoid breathing dust/mist
P280Wear protective gloves/eye protection
P305+P351+P338Eye exposure: Rinse cautiously with water

Storage requires protection from moisture and light at 2–8°C under nitrogen atmosphere .

Future Research Directions

Priority Investigations

  • In Vitro Binding Assays: Quantify affinity for DAT, SERT, and nAChRs.

  • In Vivo Efficacy Studies: Evaluate behavioral effects in rodent models.

  • ADME Profiling: Assess absorption, distribution, metabolism, and excretion.

Collaborative efforts between academia and industry are essential to advance this compound into preclinical development.

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